molecular formula C17H16O4 B12843785 Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate

Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12843785
M. Wt: 284.31 g/mol
InChI Key: JUWFGIAEZFVCSR-UHFFFAOYSA-N
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Description

Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl core, which imparts additional stability and electronic properties compared to simpler dioxolane derivatives. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks .

Biological Activity

Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative characterized by a unique combination of functional groups, including a dioxolane ring and a methyl ester. Its molecular formula is C17H16O4C_{17}H_{16}O_{4}, with a molecular weight of 284.31 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The structure of this compound consists of:

  • Biphenyl Core : Two benzene rings connected by a single bond.
  • Dioxolane Ring : A five-membered ring containing two oxygen atoms.
  • Methyl Ester Group : A carboxylic acid derivative that enhances solubility and bioavailability.

The specific meta-substitution pattern of the dioxolane and methyl ester groups on the biphenyl core may influence its biological interactions and properties.

Anticancer Activity

Research indicates that biphenyl derivatives can exhibit significant anticancer properties. For example:

  • Quinoxaline Derivatives : Studies have shown that certain quinoxaline derivatives exhibit IC50 values in the low micromolar range against cancer cell lines (e.g., HCT-116 and MCF-7) . This suggests that similar biphenyl compounds may also possess anticancer potential.

Antiviral Properties

Compounds structurally related to this compound have been explored for antiviral activity:

  • HIV Inhibition : Some derivatives have shown promising results against HIV with EC50 values indicating effective inhibition at low concentrations . This highlights the potential for further exploration of this compound in antiviral research.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the dioxolane ring through acetalization.
  • Coupling with the biphenyl moiety using various coupling reactions.
    These synthetic routes not only yield the target compound but also allow for further chemical modifications that could enhance its biological activity.

Potential Applications

Given its structural features and preliminary findings from related compounds, this compound may have applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antiviral agents.
  • Material Science : Due to its unique chemical properties that could be leveraged in supramolecular chemistry or liquid crystalline applications.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 3-[3-(1,3-dioxolan-2-yl)phenyl]benzoate

InChI

InChI=1S/C17H16O4/c1-19-16(18)14-6-2-4-12(10-14)13-5-3-7-15(11-13)17-20-8-9-21-17/h2-7,10-11,17H,8-9H2,1H3

InChI Key

JUWFGIAEZFVCSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3OCCO3

Origin of Product

United States

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